molecular formula C21H16Cl2N4O2 B2401958 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide CAS No. 1181483-09-9

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide

Cat. No.: B2401958
CAS No.: 1181483-09-9
M. Wt: 427.29
InChI Key: FRJAOHWLKVUQRP-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide (CAS 1181483-09-9) is a high-selectivity enzyme inhibitor engineered for specific molecular targeting in preclinical research. Its sophisticated design incorporates an electron-attracting cyano group within an extensive conjugated system, which confers excellent thermal and photochemical stability. The methylated imidazole moiety is crucial for facilitating hydrogen bond interactions and π-stacking with enzymatic active sites, while the 3,5-dichlorophenyl portion enhances binding affinity for hydrophobic domains. With a synthetic purity exceeding 98% , this compound is an essential tool for high-precision mechanistic studies. It has demonstrated significant promise in pharmacological research, particularly for its antiproliferative activity against various cancer cell lines, suggesting potential for antitumor therapeutic development . Additional research explores its efficacy as an inhibitor of key enzymes involved in the pathogenesis of neurodegenerative diseases. In preclinical models, the compound has shown optimized bioavailability and low cellular toxicity , making it a valuable candidate for research in drug discovery for antitumor and anti-inflammatory applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c1-27-7-6-25-20(27)13-29-19-4-2-14(3-5-19)8-15(12-24)21(28)26-18-10-16(22)9-17(23)11-18/h2-11H,13H2,1H3,(H,26,28)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJAOHWLKVUQRP-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide, a compound with potential pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The synthetic route may include:

  • Formation of the cyano group via nucleophilic substitution.
  • Introduction of the dichlorophenyl moiety through electrophilic aromatic substitution.
  • Coupling with the imidazole-derived phenol to achieve the final structure.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. For instance, a related compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), demonstrated a dose-dependent decrease in nitrite production and cytokine release at concentrations as low as 25 μM .

Anticancer Activity

In addition to anti-inflammatory effects, the compound's structural analogs have been evaluated for anticancer activity. Studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells. The mechanism often involves the induction of oxidative stress through increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the potential molecular targets of this compound. Targets include:

  • Cyclooxygenase-2 (COX-2) : A key enzyme in inflammation.
  • Phosphodiesterase 4B (PDE4B) : Involved in inflammatory signaling pathways.
    These studies help identify binding affinities and predict biological activity based on structure-function relationships.

Case Studies

A notable case study involved the evaluation of a similar compound's efficacy in vivo using models such as Complete Freund's Adjuvant (CFA)-induced paw edema and zymosan-induced peritonitis. Results showed significant reductions in paw swelling and inflammatory cell infiltration, supporting its potential use as an anti-inflammatory agent .

Comparative Biological Activity Table

Compound NameStructureBiological ActivityReference
This compoundStructureAnti-inflammatory, anticancer
(E)-2-cyano-N,3-diphenylacrylamideStructureAnti-inflammatory
JMPR-01StructureCytotoxicity against MCF-7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related propanamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance. Key analogs are discussed below:

Substituent Analysis and Pharmacophore Diversity
Compound ID/Name Key Substituents Heterocycle Type Halogenation Pattern
Target Compound 3,5-dichlorophenyl, cyano, 1-methylimidazol-2-ylmethoxy Imidazole Dichloro (aryl)
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide Thiazole, oxadiazole, sulfanyl Thiazole/Oxadiazole Variable (substituted aryl)
N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide 3,5-dimethylphenyl, isoindole-1,3-dione Isoindole None
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide Benzothiazole, chloro Benzothiazole Chloro (alkyl)

Key Observations :

  • Heterocycle Impact : The target compound’s imidazole group offers distinct hydrogen-bonding and basicity compared to thiazole (electron-deficient) or benzothiazole (planar aromatic) analogs. Imidazole’s nitrogen atoms may enhance binding to metalloenzymes (e.g., cytochrome P450) .
  • Halogenation: The 3,5-dichlorophenyl group increases lipophilicity (logP) and metabolic stability relative to non-halogenated (e.g., 3,5-dimethylphenyl) or mono-halogenated derivatives. Chlorine atoms may engage in halogen bonding with biological targets .
  • Electron-Withdrawing Groups: The cyano group in the target compound likely improves electrophilicity, contrasting with the sulfanyl or dioxo-isoindole groups in analogs, which may alter redox properties or solubility .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Thiazole/Oxadiazole Analog Benzothiazole Derivative
logP (Predicted) 3.8 (high lipophilicity) 2.5–3.0 4.1
Solubility (µg/mL) ~50 (moderate) ~100 (high) ~20 (low)
Metabolic Stability High (Cl groups) Moderate Low (benzothiazole oxidation)

Implications: The target compound’s dichlorophenyl and cyano groups balance lipophilicity and solubility, favoring oral bioavailability. In contrast, benzothiazole derivatives exhibit poor solubility, limiting therapeutic utility .

Q & A

Q. What are the recommended synthetic routes for preparing (E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide?

A multi-step approach is typically employed:

Substitution Reaction : React 3,5-dichloroaniline with a cyanoacetic acid derivative under condensation conditions (e.g., using DCC or EDCI as coupling agents in DMF) to form the cyanoacetamide backbone .

Etherification : Introduce the 1-methylimidazol-2-ylmethoxy group via nucleophilic substitution using 4-hydroxybenzaldehyde and 1-methyl-2-chloromethylimidazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Knoevenagel Condensation : Condense the aldehyde intermediate with cyanoacetamide using piperidine as a catalyst to form the (E)-configured α,β-unsaturated enamide .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the stereochemical purity of the (E)-isomer be confirmed experimentally?

  • NOESY NMR : Absence of nuclear Overhauser effects between the cyano group and the 3,5-dichlorophenyl moiety confirms the trans (E) configuration .
  • X-ray Crystallography : Resolve single crystals (e.g., using slow evaporation in ethanol/water) and refine the structure with SHELXL . For example, bond angles between the enamide double bond (~120°) and torsion angles (>170°) are diagnostic .

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • Elemental Analysis (CHNS) : Verify stoichiometry (e.g., C₁₈H₁₃BrCl₂N₂O₃ in ) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • FT-IR : Confirm functional groups (e.g., cyano stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • DFT Calculations : Optimize the molecular geometry using Gaussian at the B3LYP/6-31G(d) level and compare calculated vs. experimental ¹H/¹³C NMR shifts .
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts, particularly for imidazole protons sensitive to hydrogen bonding .

Q. What strategies are effective for optimizing reaction yields in the presence of competing side reactions (e.g., Z/E isomerization)?

  • Design of Experiments (DoE) : Use a central composite design to model variables (temperature, catalyst loading, solvent polarity). For example, lower temperatures (<50°C) favor the E-isomer during Knoevenagel condensation .
  • Additives : Include molecular sieves to trap water and shift equilibrium toward the enamide product .

Q. How can biological activity be mechanistically linked to the compound’s structural features?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The 1-methylimidazole moiety may coordinate with catalytic lysine residues, while the dichlorophenyl group enhances hydrophobic interactions .
  • Fluorescence Polarization Assays : Quantify binding affinity (Kd) by competing with fluorescent probes in enzyme inhibition studies .

Q. What methodologies address challenges in isolating isomers or polymorphs?

  • Chiral Chromatography : Separate enantiomers (if applicable) using a Chiralpak® OD column with 20% MeOH-DMEA in CO₂ .
  • Crystallization Screening : Test solvents (e.g., ethyl acetate/hexane, acetone) to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) can identify thermal transitions between forms .

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